McNA343
Overview
Description
McNA343 is a selective M1 muscarinic agonist . It stimulates muscarinic transmission in sympathetic ganglia and reduces inflammation and oxidative stress in an experimental model of ulcerative colitis .
Molecular Structure Analysis
The molecular structure of McNA343 is represented by the SMILES stringClC1=CC=CC (NC (OCC#CC [N+] (C) (C)C)=O)=C1. [Cl-]
. This represents a unique 2D structure of the molecule. Physical And Chemical Properties Analysis
McNA343 is a solid substance . It has a molecular weight of 317.2 . It is soluble in DMF (15mg/mL), DMSO (25mg/mL), Ethanol (15mg/mL), and PBS (pH 7.2, 10mg/mL) .Scientific Research Applications
Neuroscience:
- Summary of Application: McNA343 has been used in neuroscience research, particularly in the study of muscarinic acetylcholine receptors. These receptors play a crucial role in the nervous system, affecting both peripheral and central nervous system functions .
- Methods of Application: McNA343 is typically applied to biological systems (like isolated human umbilical veins or CHO cells expressing M1 or M4 receptors) in vitro to study its effects .
- Results: McNA343 has been found to induce contraction of isolated human umbilical veins, an effect that can be reversed by various M1 muscarinic receptor selective antagonists . It also inhibits forskolin-induced cAMP production in CHO cells expressing M1 or M4 receptors .
Behavioral Neuroscience:
- Summary of Application: In the field of behavioral neuroscience, McNA343 has been used to study compulsive behavior and memory .
- Methods of Application: In animal models, McNA343 is often administered intrathecally .
- Results: Intrathecal administration of McNA343 has been found to inhibit compulsive hindlimb neck-scratching behavior induced by 5’-guanidinonaltrindole (GNTI) in mice .
Learning & Memory:
- Summary of Application: McNA343 has been used in research related to learning and memory .
- Methods of Application: In studies related to learning and memory, McNA343 is typically administered to animal models and their behavior is observed .
- Results: McNA343 has been found to have nootropic activity, enhancing spontaneous working memory in the Y maze in wild-type mice, and it reverses learning and memory impairments induced by bulbectomy in mice in a passive avoidance test .
For instance, nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . They are used for treatment of wastewater, environment monitoring, as functional food additives, and as antimicrobial agents .
In addition, magnetic nanoparticles (MNPs) have garnered significant attention due to their unique physical and chemical properties within the size range of 1-100 nm . MNPs exemplify promising super-magnetic characteristics, especially in the 10-20 nm size range, making them ideal for swift responses to applied magnetic fields .
For instance, nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . They are used for treatment of wastewater, environment monitoring, as functional food additives, and as antimicrobial agents .
In addition, magnetic nanoparticles (MNPs) have garnered significant attention due to their unique physical and chemical properties within the size range of 1-100 nm . MNPs exemplify promising super-magnetic characteristics, especially in the 10-20 nm size range, making them ideal for swift responses to applied magnetic fields .
Safety And Hazards
properties
IUPAC Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZFEJJLNLOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203532 | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride | |
CAS RN |
55-45-8 | |
Record name | 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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